4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the currently available public information on 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. It should be noted that detailed experimental data for this specific compound is limited in peer-reviewed literature and public databases. The information provided herein is intended for research and informational purposes.
Compound Identification and Core Properties
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is a mono-ester derivative of 2,2-dimethylsuccinic acid. It belongs to the class of dicarboxylic acid monoesters.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methoxy-3,3-dimethyl-4-oxobutanoic acid[1] |
| CAS Number | 32980-26-0[1] |
| Molecular Formula | C₇H₁₂O₄[1] |
| Synonyms | 1-Methyl 2,2-dimethylsuccinate, 2,2-Dimethylsuccinic acid 1-methyl ester, 3-Carbomethoxy-3-methylbutanoic Acid[1] |
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of the compound. Experimental data is sparse, and many values are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem (Computed)[1] |
| Boiling Point | 256 °C at 760 mmHg | Crysdot LLC[2] |
| XLogP3 | 0.5 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Complexity | 171 | PubChem (Computed)[1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed pathway is the nucleophilic acyl substitution reaction of 2,2-dimethylsuccinic anhydride with methanol. This reaction typically proceeds under mild conditions, often with gentle heating or at room temperature, and can be catalyzed by a base or an acid.
Caption: Proposed synthesis workflow for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.
Spectroscopic and Analytical Data
Mass Spectrometry
While experimental mass spectra are not widely published, predicted collision cross-section (CCS) data provides theoretical m/z values for various adducts.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 161.08084 |
| [M+Na]⁺ | 183.06278 |
| [M-H]⁻ | 159.06628 |
| [M+NH₄]⁺ | 178.10738 |
| [M]⁺ | 160.07301 |
Data sourced from PubChemLite (predicted).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR spectra are not available in public databases. Based on the chemical structure, the following characteristic signals would be expected:
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¹H-NMR:
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A singlet corresponding to the six protons of the two geminal methyl groups (C(CH₃)₂).
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A singlet for the two protons of the methylene group (-CH₂-).
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A singlet for the three protons of the methoxy group (-OCH₃).
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A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is exchangeable with D₂O.
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¹³C-NMR:
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Signals for the two equivalent geminal methyl carbons.
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A signal for the quaternary carbon.
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A signal for the methylene carbon.
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A signal for the methoxy carbon.
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Two distinct signals for the carbonyl carbons of the ester and the carboxylic acid.
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Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. The key vibrational frequencies expected would be:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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C-H stretching bands for the methyl and methylene groups, typically just below 3000 cm⁻¹.
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A sharp C=O stretching band for the ester carbonyl, typically around 1735-1750 cm⁻¹.
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A C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.
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C-O stretching bands for the ester and carboxylic acid groups.
Biological Activity and Potential Applications
There is no specific biological activity data reported for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid. However, studies on structurally related succinic acid monoesters have indicated potential biological activities that may warrant investigation for this compound.
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Antimicrobial and Antifungal Activity: Various monoesters derived from succinic anhydride have been shown to exhibit activity against fungal strains like C. albicans and A. niger, and bacterial strains such as E. coli. The efficacy of these compounds is often dependent on the nature of the substituents on the ester group.
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Metabolic Regulation: Succinic acid monoethyl ester has been investigated as a potential insulinotropic agent for non-insulin dependent diabetes mellitus. Studies in diabetic rat models showed that it could reduce plasma glucose, increase plasma insulin, and have a positive effect on lipid profiles and peroxidation, suggesting antihyperlipidemic and antiperoxidative effects.
These findings suggest that 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid could be a candidate for screening in antimicrobial and metabolic disorder research programs.
Caption: Potential biological activities based on related succinic acid monoesters.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
